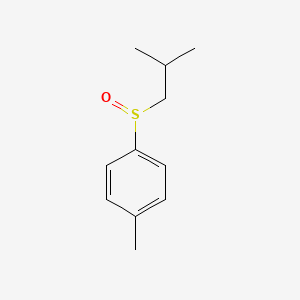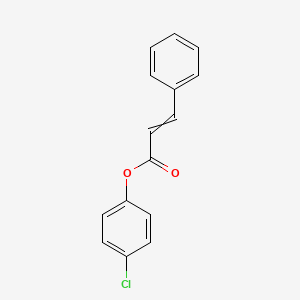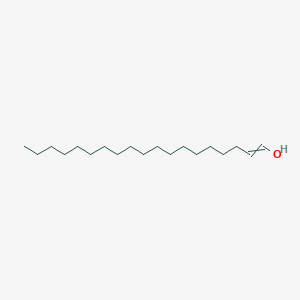
Nonadec-1-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C19H38 and a molecular weight of 266.5050 g/mol . This compound is a long-chain hydrocarbon that is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadec-1-EN-1-OL can be synthesized through several methods. One common synthetic route involves the reaction of tetradecanal with pent-4-en-1-ylmagnesium bromide in tetrahydrofuran (THF) under ice bath conditions . This reaction yields this compound as a product.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of long-chain alkenes. The process requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nonadec-1-EN-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically converting alkenes to alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Nonadec-1-EN-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential biological activity and interactions with biological membranes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Nonadec-1-EN-1-OL involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cell membranes, altering their fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Nonadec-1-EN-1-OL can be compared with other long-chain alkenes, such as:
Octadec-1-EN-1-OL (C18H36): Similar structure but with one less carbon atom.
Eicos-1-EN-1-OL (C20H40): Similar structure but with one more carbon atom.
Uniqueness
This compound is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. These properties make it suitable for specific applications in various fields .
Properties
CAS No. |
77045-73-9 |
|---|---|
Molecular Formula |
C19H38O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
nonadec-1-en-1-ol |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h18-20H,2-17H2,1H3 |
InChI Key |
NDQBZUKGHQYKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


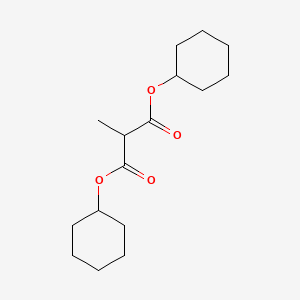
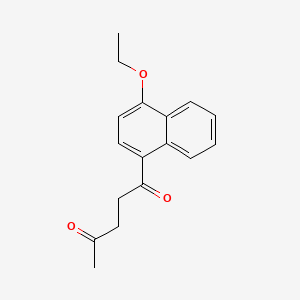

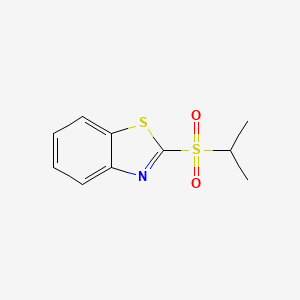

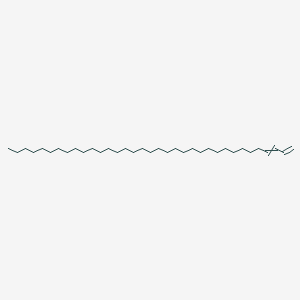
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
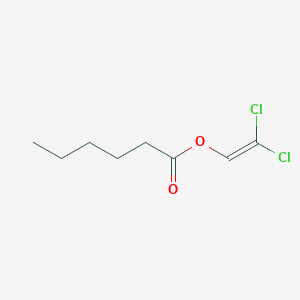
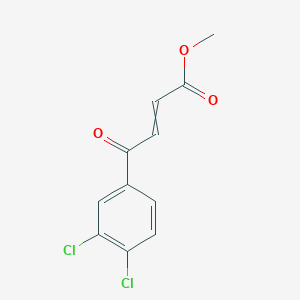
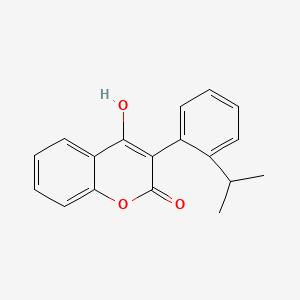

![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
